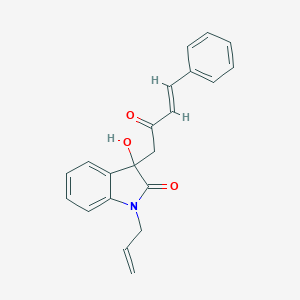
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indolones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the research on 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its use as a potential drug candidate for the treatment of cancer and infectious diseases. Another direction is to explore its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the compound's mechanism of action needs to be further elucidated to optimize its use in various applications.
Synthesemethoden
The synthesis of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-acetyl-2-oxindole with 4-phenyl-3-buten-2-one in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Furthermore, it has also been investigated for its potential use as an anti-inflammatory and antioxidant agent.
Eigenschaften
Produktname |
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C26H23NO3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H23NO3/c28-22(16-15-20-9-3-1-4-10-20)19-26(30)23-13-7-8-14-24(23)27(25(26)29)18-17-21-11-5-2-6-12-21/h1-16,30H,17-19H2/b16-15- |
InChI-Schlüssel |
PZNMLJIQGSBDRM-NXVVXOECSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)
![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)
